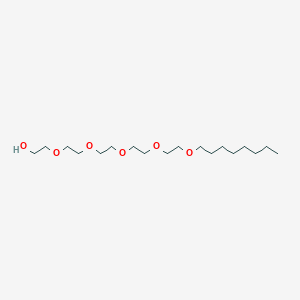

3,6,9,12,15-Pentaoxatricosan-1-ol

Vue d'ensemble

Description

Le 3,6,9,12,15-PENTAOXATRICOSAN-1-OL est un composé organique appartenant à la classe des polyéthylène glycols. Ces composés sont des oligomères ou des polymères d'oxyde d'éthylène, avec la formule générale (C2H4O)n (avec n>=3). Ce composé se caractérise par ses multiples liaisons éther et par un groupe hydroxyle terminal, ce qui en fait une molécule polyvalente dans diverses applications chimiques et industrielles .

Applications De Recherche Scientifique

3,6,9,12,15-PENTAOXATRICOSAN-1-OL has diverse applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the preparation of biocompatible materials and drug delivery systems.

Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.

Industry: Applied in the production of surfactants, lubricants, and polymers.

Mécanisme D'action

Target of Action

3,6,9,12,15-Pentaoxatricosan-1-ol, also known as n-Octylpentaoxyethylene, interacts with several targets. The primary targets include Dihydroorotate dehydrogenase (quinone), mitochondrial in humans , Fatty acid oxidation complex subunit alpha and 3-ketoacyl-CoA thiolase in Pseudomonas fragi , and Ferripyoverdine receptor in Pseudomonas aeruginosa .

Mode of Action

It is known to interact with its targets, leading to changes in their function

Biochemical Pathways

Given its interaction with the fatty acid oxidation complex and 3-ketoacyl-CoA thiolase, it may influence fatty acid metabolism in Pseudomonas fragi

Result of Action

Given its interaction with various targets, it is likely to have multiple effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

3,6,9,12,15-Pentaoxatricosan-1-ol interacts with several enzymes and proteins. For instance, it has been found to interact with Dihydroorotate dehydrogenase (quinone), mitochondrial in humans . It also interacts with Fatty acid oxidation complex subunit alpha, 3-ketoacyl-CoA thiolase, and Ferripyoverdine receptor in Pseudomonas fragi and Pseudomonas aeruginosa .

Cellular Effects

Its interactions with various enzymes suggest that it may influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its interactions with various enzymes suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3,6,9,12,15-PENTAOXATRICOSAN-1-OL implique généralement la polymérisation de l'oxyde d'éthylène en présence d'un initiateur tel qu'un alcool. La réaction est réalisée sous des conditions de température et de pression contrôlées pour atteindre le degré de polymérisation souhaité. Le processus peut être résumé comme suit :

Initiation : Un initiateur alcoolique réagit avec l'oxyde d'éthylène pour former un intermédiaire alcoxyde.

Propagation : L'intermédiaire alcoxyde réagit avec des molécules supplémentaires d'oxyde d'éthylène, conduisant à la croissance de la chaîne.

Terminaison : La réaction est terminée par l'ajout d'une source de protons, ce qui entraîne la formation du produit final avec un groupe hydroxyle terminal.

Méthodes de production industrielle

La production industrielle du this compound implique des réacteurs de polymérisation à grande échelle où l'oxyde d'éthylène est continuellement introduit dans le mélange réactionnel. Le processus est optimisé pour un rendement et une pureté élevés, avec un contrôle strict des paramètres de réaction tels que la température, la pression et la concentration du catalyseur. Le produit final est purifié par distillation ou d'autres techniques de séparation pour éliminer les monomères et les sous-produits non réagis .

Analyse Des Réactions Chimiques

Types de réactions

Le 3,6,9,12,15-PENTAOXATRICOSAN-1-OL subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former des aldéhydes ou des acides carboxyliques.

Réduction : Le composé peut être réduit pour former des éthers correspondants.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels tels que des halogénures ou des esters.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle (SOCl2) ou les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Aldéhydes, acides carboxyliques.

Réduction : Éthers.

Substitution : Halogénures, esters.

4. Applications de la recherche scientifique

Le this compound a des applications diverses dans la recherche scientifique, notamment :

Chimie : Utilisé comme solvant et réactif en synthèse organique.

Biologie : Utilisé dans la préparation de matériaux biocompatibles et de systèmes d'administration de médicaments.

Médecine : Utilisé dans la formulation de produits pharmaceutiques et comme composant dans les dispositifs médicaux.

Industrie : Appliqué dans la production de tensioactifs, de lubrifiants et de polymères.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires. Les multiples liaisons éther et le groupe hydroxyle du composé lui permettent de former des liaisons hydrogène et d'interagir avec les molécules biologiques. Ces interactions peuvent influencer la solubilité, la stabilité et la réactivité du composé, ce qui le rend efficace dans diverses applications. Les voies et les cibles spécifiques dépendent du contexte de son utilisation, comme l'administration de médicaments ou la science des matériaux .

Comparaison Avec Des Composés Similaires

Composés similaires

Polyéthylène glycol (PEG) : Structure similaire mais avec des longueurs de chaîne variables.

Polypropylène glycol (PPG) : Structure similaire mais avec des unités d'oxyde de propylène au lieu d'oxyde d'éthylène.

Polytétrahydrofurane (PTHF) : Structure similaire mais avec des unités de tétrahydrofurane.

Unicité

Le 3,6,9,12,15-PENTAOXATRICOSAN-1-OL est unique en raison de sa longueur de chaîne spécifique et de la présence de multiples liaisons éther, qui confèrent des propriétés physiques et chimiques distinctes. Sa solubilité, sa biocompatibilité et sa réactivité le rendent adapté à des applications spécialisées que d'autres composés similaires ne peuvent pas remplir .

Activité Biologique

3,6,9,12,15-Pentaoxatricosan-1-ol is a synthetic compound with a unique structure characterized by a long hydrophobic chain and multiple ether linkages. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C15H30O5. It features five ether groups within a tricosane backbone, which contributes to its hydrophobic nature and influences its interaction with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study reported that the compound demonstrated effectiveness against various bacterial strains due to its ability to disrupt microbial membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

Cytotoxicity and Therapeutic Potential

Preliminary investigations into the cytotoxic effects of this compound have shown mixed results. While some studies suggest it may possess cytotoxic properties against cancer cell lines, further research is necessary to establish its selectivity and therapeutic index. For instance:

- Case Study 1 : In vitro tests on human cancer cell lines demonstrated that the compound inhibited cell growth at higher concentrations.

- Case Study 2 : Another study indicated potential protective effects against oxidative stress in certain cell types.

Enzyme Interaction

The compound has been studied for its interaction with specific enzymes relevant to drug metabolism. For example, it was found to influence the activity of cytochrome P450 enzymes involved in the metabolism of various pharmaceuticals . This suggests potential implications for drug-drug interactions when co-administered with other medications.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Research has shown that modifications to the hydrophobic tail or the number of ether linkages can significantly alter its potency and efficacy against microbial targets.

| Modification | Effect on Activity |

|---|---|

| Increased chain length | Enhanced membrane disruption |

| Reduction in ether groups | Decreased antimicrobial efficacy |

The proposed mechanism of action for this compound involves:

- Integration into cell membranes.

- Disruption of membrane integrity leading to leakage of cellular contents.

- Induction of apoptosis in susceptible cells.

Propriétés

IUPAC Name |

2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O6/c1-2-3-4-5-6-7-9-20-11-13-22-15-17-24-18-16-23-14-12-21-10-8-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJELOWOAIAAUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075192 | |

| Record name | 3,6,9,12,15-Pentaoxatricosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19327-40-3 | |

| Record name | C8E5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19327-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Octylpentaoxyethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15-Pentaoxatricosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does n-Octylpentaoxyethylene behave in aqueous solutions, and how does temperature impact this behavior?

A1: n-Octylpentaoxyethylene forms micelles in aqueous solutions above a critical concentration (CMC). Interestingly, the microstructure of these micelles is sensitive to temperature. At room temperature, C8E5 forms globular micelles, maintaining this shape even with increasing urea concentration. [] This behavior contrasts with structurally similar surfactants like C8E4 and C12E6, which transition from elongated to globular micelles with increased urea or decreased temperature. [] Additionally, C8E5 solutions exhibit a cloud point phenomenon, where the solution transitions from clear to cloudy upon heating past a specific temperature (cloud point temperature). This clouding arises from the temperature-dependent interactions between micelles, influenced by the hydration of the polyethylene oxide headgroup. []

Q2: How does the Baxter model help understand the phase behavior of n-Octylpentaoxyethylene solutions?

A2: The Baxter model, which describes the statistical mechanics of particles interacting via a hard-sphere repulsion with surface adhesion, offers valuable insights into the phase behavior of C8E5 solutions. [] This model proves particularly relevant for colloidal systems like nonionic surfactant solutions, where Coulombic interactions are negligible. [] The Baxter model accurately predicts the low critical volume fraction (φc = 0.12) observed in these solutions. [] Moreover, it demonstrates that the interaction parameter (U/kT) is a slowly varying function, aligning with experimental observations and contrasting with the unphysically high values predicted by other models like the Mean Spherical Approximation (MSA). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.